molecular formula C15H12I2O4 B072738 3,5-Diiodthyropropionsäure CAS No. 1158-10-7

3,5-Diiodthyropropionsäure

Katalognummer: B072738
CAS-Nummer: 1158-10-7
Molekulargewicht: 510.06 g/mol
InChI-Schlüssel: WONYMNWUJVKVII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diiodthyropropionsäure (DITPA) ist ein Schilddrüsenhormonanalogon, das hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht wurde. Es ist strukturell den Schilddrüsenhormonen ähnlich, weist aber unterschiedliche pharmakologische Eigenschaften auf. DITPA wurde auf seine Fähigkeit untersucht, die Herzfunktion zu modulieren und Stoffwechselstörungen zu verbessern, ohne die signifikanten Nebenwirkungen, die mit traditionellen Schilddrüsenhormontherapien verbunden sind .

Wissenschaftliche Forschungsanwendungen

Introduction to 3,5-Diiodothyropropionic Acid (DITPA)

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormones, specifically designed to mimic some of the beneficial metabolic effects of thyroid hormones while minimizing adverse effects. Its unique properties have led to various applications in clinical research, particularly in the context of cardiovascular health and metabolic disorders. This article explores the scientific research applications of DITPA, highlighting its potential benefits and documented case studies.

Applications in Cardiovascular Health

1. Treatment of Congestive Heart Failure

DITPA has been investigated for its potential to improve hemodynamic parameters in patients with congestive heart failure (CHF). A phase II clinical trial demonstrated that DITPA administration resulted in significant improvements in cardiac index and reductions in systemic vascular resistance. Specifically, cardiac index increased by 18%, and systemic vascular resistance decreased by 11% after treatment . However, despite these improvements, the study noted a lack of symptomatic benefit for patients, with side effects such as fatigue and gastrointestinal complaints being more prevalent in the DITPA group .

2. Mechanistic Insights

Research indicates that DITPA exerts its effects through mechanisms similar to those of natural thyroid hormones. In animal models, DITPA enhanced cardiac output without increasing heart rate, suggesting a potential role as an inotropic agent . Additionally, it has been shown to reduce serum cholesterol levels significantly, which is beneficial for cardiovascular health .

Table 1: Summary of Clinical Findings on DITPA in Heart Failure

Study ReferencePatient PopulationDurationKey Findings
86 CHF patients6 monthsImproved cardiac index (+18%), reduced systemic vascular resistance (-11%)
19 CHF patients4 weeksIncreased cardiac index (p=0.04), reduced total cholesterol (p=0.013)
7 normal volunteers2 weeksWell tolerated; increased cardiac output without adverse heart rate changes

Applications in Metabolic Disorders

1. Weight Loss and Metabolic Syndrome

DITPA has also been explored for its potential role in stimulating weight loss and managing metabolic syndrome. Research indicates that DITPA may lower triglyceride levels and promote weight loss without the adverse effects commonly associated with thyroid hormone therapies . The compound's ability to influence lipid metabolism positions it as a candidate for treating obesity-related conditions.

Table 2: Potential Benefits of DITPA in Metabolic Disorders

ApplicationMechanismClinical Implications
Weight LossEnhances lipid metabolismMay aid in obesity management
Lowering TriglyceridesReduces triglyceride synthesisPotential treatment for hyperlipidemia
Treatment of Metabolic SyndromeAddresses multiple metabolic risk factorsCould reduce cardiovascular disease risk

Proangiogenic Properties

Recent studies have highlighted the proangiogenic effects of DITPA, which may have implications for tissue repair and regeneration. DITPA has been shown to stimulate angiogenesis through pathways involving integrin αvβ3 and MAPK signaling . This property could be beneficial in conditions where enhanced blood vessel formation is desired, such as ischemic heart disease.

Wirkmechanismus

Target of Action

The primary targets of 3,5-Diiodothyropropionic acid (DITPA) are the thyroid hormone receptors (TRs), specifically the TRα1 and TRβ1 isoforms . These receptors are part of a large superfamily of nuclear hormone receptors that include the steroid, retinoic, and vitamin D receptors . They play crucial roles in the differentiation, growth, and metabolism of virtually every cell in the body .

Mode of Action

DITPA binds to the thyroid hormone receptors (TRs) with a Ka of 2.40 and 4.06 M-1 for TRα1 and TRβ1, respectively . In the presence of T3, corepressor complexes are released from TRs, and liganded TRs associate with coactivator complexes, leading to increased local histone acetylation . This results in the regulation of transcription of target genes .

Biochemical Pathways

DITPA affects several biochemical pathways. It is involved in the transcriptional regulation of target genes, causing a rapid increase in RNA synthesis before new protein formation and mitochondrial oxidation . It also interacts with corepressors and coactivators, affecting the local chromatin structure near the thyroid hormone response elements (TREs) in the promoters of target genes .

Pharmacokinetics

It is known that ditpa is a thyroid hormone-related compound with low metabolic activity and relatively low affinity for nuclear trs . More research is needed to fully understand the ADME properties of DITPA and their impact on its bioavailability.

Result of Action

DITPA has several effects at the molecular and cellular level. It induces α-myosin heavy chain mRNA expression . It also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface . In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate .

Biochemische Analyse

Biochemical Properties

DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .

Cellular Effects

DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .

Molecular Mechanism

The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .

Temporal Effects in Laboratory Settings

In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .

Dosage Effects in Animal Models

The effects of DITPA vary with different dosages in animal models

Metabolic Pathways

As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .

Subcellular Localization

As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Diiodthyropropionsäure beinhaltet typischerweise die Iodierung von ThyropropionsäureDies kann durch elektrophile Substitutionsreaktionen unter Verwendung von Iod und einem Oxidationsmittel wie Wasserstoffperoxid oder Natriumiodat erreicht werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz des Iodierungsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Diiodthyropropionsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von 3,5-Diiodthyropropionsäure

This compound ist einzigartig aufgrund ihrer geringeren Stoffwechselaktivität und reduzierten Affinität zu Schilddrüsenhormonrezeptoren im Vergleich zu T3 und T4. Dies macht sie zu einer potenziell sichereren Alternative für therapeutische Anwendungen, da sie Stoffwechselprozesse modulieren kann, ohne signifikante Nebenwirkungen zu verursachen. Zusätzlich unterscheidet sie sich von anderen Schilddrüsenhormonanalogen durch ihre Fähigkeit, die Herzfunktion zu verbessern, ohne die Herzfrequenz zu beeinflussen .

Biologische Aktivität

3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has garnered attention for its unique biological activities, particularly in cardiac function and metabolic regulation. This article provides a comprehensive overview of the biological activity of DITPA, including its effects on cardiac performance, metabolic parameters, and potential therapeutic applications.

Overview of DITPA

DITPA is an analog of triiodothyronine (T3) that exhibits selective binding to thyroid hormone receptors (TRs), particularly in cardiac and hepatic tissues. Unlike T3, DITPA has a lower metabolic activity, which allows it to exert beneficial effects on the heart without inducing significant tachycardia. This characteristic makes DITPA a candidate for treating conditions like congestive heart failure (CHF) and hypercholesterolemia.

DITPA has been shown to induce alpha-myosin heavy chain (MHC) gene expression in heart cells, promoting positive inotropic effects while minimizing increases in heart rate. In vitro studies indicate that DITPA has an effective concentration (EC50) of approximately 5×107M5\times 10^{-7}M for inducing alpha-MHC mRNA in cardiac cell cultures .

In animal models, DITPA administration resulted in significant increases in left ventricular dP/dt (a measure of contractility) without the tachycardia commonly associated with other thyroid hormones. Specifically, doses ranging from 150 to 1500 micrograms per 100 grams of body weight produced increases in cardiac performance comparable to those achieved with L-thyroxine at much lower doses .

Clinical Studies

A phase II clinical trial evaluated the effects of DITPA in patients with New York Heart Association class II to IV CHF. The study reported an 18% increase in cardiac index and an 11% decrease in systemic vascular resistance among those treated with DITPA compared to placebo . However, the trial also noted poor tolerability, with fatigue and gastrointestinal symptoms being more prevalent in the DITPA group.

Table 1: Summary of Cardiac Effects of DITPA

ParameterChange (%)Significance Level
Cardiac Index+18%p < 0.05
Systemic Vascular Resistance-11%p < 0.05
Serum Cholesterol-20%p < 0.005
Body Weight-11 lbsNot specified

Metabolic Effects

DITPA has also been investigated for its metabolic effects, particularly regarding lipid profiles and weight management. In clinical studies, DITPA treatment led to significant reductions in total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, patients experienced weight loss averaging 12.512.5 lbs over a 24-week period .

Mechanisms Underlying Metabolic Changes

The metabolic effects of DITPA are believed to stem from its thyromimetic properties, which include suppression of thyroid-stimulating hormone (TSH) levels without causing overt symptoms of hypothyroidism or thyrotoxicosis . This suppression indicates a potential for DITPA to modulate thyroid hormone signaling effectively.

Case Studies

Several pilot studies have highlighted the potential utility of DITPA in managing CHF and hypercholesterolemia:

  • Safety Study : Initial safety assessments indicated that DITPA could be administered without severe adverse effects in healthy volunteers .
  • CHF Pilot Study : A randomized double-blind comparison demonstrated improvements in diastolic function and reductions in serum triglycerides among CHF patients treated with DITPA .
  • Hypercholesterolemia Study : Ongoing studies are exploring the efficacy of DITPA as a lipid-modifying agent, with preliminary results suggesting favorable outcomes on lipid profiles .

Eigenschaften

IUPAC Name

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYMNWUJVKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040939
Record name 3,5-Diiodothyropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-10-7
Record name 3,5-Diiodothyropropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodothyropropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-diiodothyropropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Diiodothyropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diiodothyropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIIODOTHYROPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodothyropropionic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diiodothyropropionic acid
Reactant of Route 3
Reactant of Route 3
3,5-Diiodothyropropionic acid
Reactant of Route 4
Reactant of Route 4
3,5-Diiodothyropropionic acid
Reactant of Route 5
Reactant of Route 5
3,5-Diiodothyropropionic acid
Reactant of Route 6
Reactant of Route 6
3,5-Diiodothyropropionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.